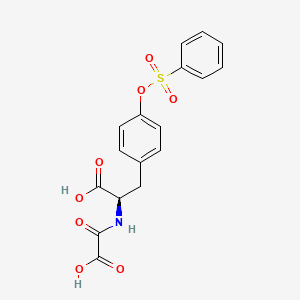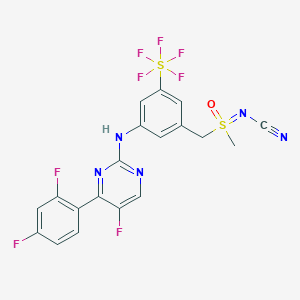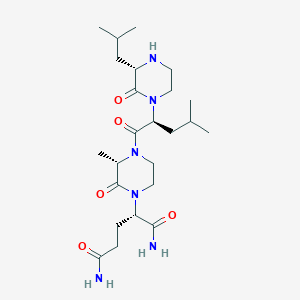
(S)-2-((S)-4-((S)-2-((S)-3-Isobutyl-2-oxopiperazin-1-yl)-4-methylpentanoyl)-3-methyl-2-oxopiperazin-1-yl)pentanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oligooxopiperazine derivative 1 is a member of the oligooxopiperazine family, which are nonpeptidic alpha-helix mimetics. These compounds are derived from alpha-amino acids and feature chiral backbones. They are known for their ability to adopt stable conformations that mimic the arrangement of residues on an alpha-helix . This unique structural property makes them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of oligooxopiperazine derivative 1 typically involves the Ugi 5-center-4-component reaction. This reaction employs N-Boc-alpha-amino aldehydes as carbonyl components, isocyanides, alcohols, and alpha- or beta-amino acids . The reaction proceeds through a deprotection/cyclization sequence to yield densely functionalized 2-oxopiperazines .
Industrial Production Methods: Industrial production of oligooxopiperazine derivatives often involves solid-phase synthesis techniques. These methods allow for the efficient and scalable production of these compounds, making them suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions: Oligooxopiperazine derivative 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may yield hydroxy derivatives .
Scientific Research Applications
Oligooxopiperazine derivative 1 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of oligooxopiperazine derivative 1 involves its ability to mimic the alpha-helix structure of proteins. This allows it to interact with specific molecular targets, such as protein-protein interaction interfaces . The compound’s chiral backbone and stable conformation enable it to bind to these targets with high specificity and affinity .
Comparison with Similar Compounds
- Oligo-peptoids
- Beta-peptides
- Hydrogen bond surrogate helices
- Oligosaccharides
Comparison: Oligooxopiperazine derivative 1 is unique in its ability to mimic the alpha-helix structure with high fidelity. Unlike other peptidomimetics, it features a chiral backbone and stable conformation that closely resemble the arrangement of residues on an alpha-helix . This makes it particularly effective in applications involving molecular recognition and protein-protein interactions .
Properties
Molecular Formula |
C24H42N6O5 |
|---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
(2S)-2-[(3S)-3-methyl-4-[(2S)-4-methyl-2-[(3S)-3-(2-methylpropyl)-2-oxopiperazin-1-yl]pentanoyl]-2-oxopiperazin-1-yl]pentanediamide |
InChI |
InChI=1S/C24H42N6O5/c1-14(2)12-17-23(34)29(9-8-27-17)19(13-15(3)4)24(35)28-10-11-30(22(33)16(28)5)18(21(26)32)6-7-20(25)31/h14-19,27H,6-13H2,1-5H3,(H2,25,31)(H2,26,32)/t16-,17-,18-,19-/m0/s1 |
InChI Key |
FMTAQWMOLHFOLT-VJANTYMQSA-N |
Isomeric SMILES |
C[C@H]1C(=O)N(CCN1C(=O)[C@H](CC(C)C)N2CCN[C@H](C2=O)CC(C)C)[C@@H](CCC(=O)N)C(=O)N |
Canonical SMILES |
CC1C(=O)N(CCN1C(=O)C(CC(C)C)N2CCNC(C2=O)CC(C)C)C(CCC(=O)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(1,1-Difluoro-2-[6-fluoro-5H-imidazo[4,3-a]isoindol-5-yl]ethyl)cyclohexan-1-ol](/img/structure/B10833660.png)
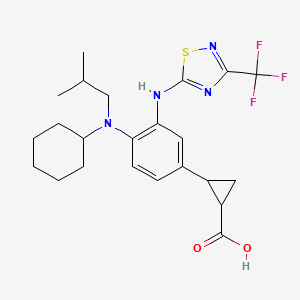
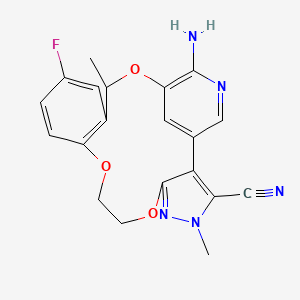
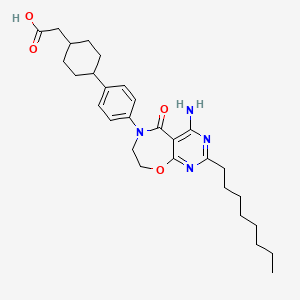
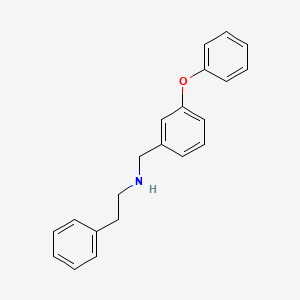
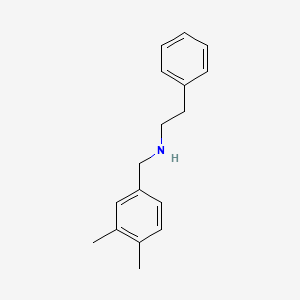


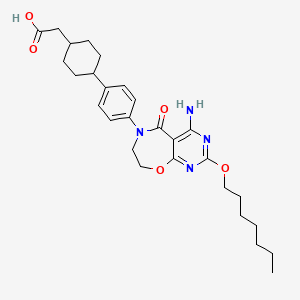
![Isopropyl 2-(4-{[(2,4-dimethylphenyl)sulfonyl]amino}-1-hydroxy-2-naphthyl)-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B10833714.png)
![2-[[1-[2-(4-Chlorophenyl)-5-oxo-8-pentylimidazo[1,2-a]pyrimidin-7-yl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B10833719.png)

